
Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Beschreibung
IUPAC Nomenclature and Stereochemical Configuration
The IUPAC name benzyl 2-acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside systematically describes the compound’s structure. The root term galactopyranoside indicates a six-membered pyranose ring derived from galactose. The prefix 2-acetamido-2,6-dideoxy specifies substitutions at positions 2 and 6: a nitrogen-linked acetyl group replaces the hydroxyl at C2, while both C2 and C6 lack hydroxyl groups entirely. The 3-O-β-D-galactopyranosyl moiety denotes a β-configured D-galactose residue attached via an oxygen atom at C3 of the core galactopyranoside. The α-anomeric configuration at C1 of the reducing-end galactosamine (GalNAc) is confirmed by nuclear magnetic resonance (NMR) data, which distinguishes it from β-anomers through characteristic coupling constants (e.g., $$ J_{1,2} \approx 3.5 \, \text{Hz} $$).
Table 1: Key stereochemical features
Conformational Dynamics of the Dideoxy Substituents
The 2,6-dideoxy modifications on the GalNAc moiety eliminate hydrogen-bonding donors at C2 and C6, altering solvation and intramolecular interactions. Density functional theory (DFT) calculations show that the absence of C6-OH reduces torsional flexibility in the galactopyranose ring, locking the C5–C6 bond into a gauche conformation. This rigidity contrasts with native GalNAc, where C6-OH participates in water-mediated hydrogen bonds that stabilize extended glycan conformations.
Table 2: Impact of dideoxy substitutions
Position | Modification | Consequence |
---|---|---|
C2 | Acetamido, deoxy | Eliminates hydrogen bonding; enhances hydrophobic interactions |
C6 | Deoxy | Reduces solvation; increases ring rigidity |
The 2-acetamido group introduces a planar sp²-hybridized nitrogen, which restricts rotation around the C2–N bond. This constraint propagates through the pyranose ring, favoring a twist-boat conformation in the GalNAc residue under certain solvent conditions.
Comparative Analysis with Native O-GalNAc Glycan Structures
Native O-GalNAc glycans, such as the Tn antigen (GalNAc-α-O-Ser/Thr), retain hydroxyl groups at C2 and C6, enabling participation in glycosyltransferase recognition and glycan elongation. In contrast, the dideoxy and benzyl modifications in this compound block enzymatic processing. For example, core 1 β1,3-galactosyltransferase (C1GalT1) fails to add galactose to the modified GalNAc due to steric hindrance from the benzyl group.
Key structural differences :
- Hydrogen-bonding capacity : Native O-GalNAc has four hydroxyl groups (C2, C3, C4, C6), while the dideoxy derivative retains only C3 and C4.
- Enzymatic processing : The benzyl group prevents mucin-type O-glycosylation, as shown by suppressed MUC1 expression in cancer cells treated with this compound.
- Solubility : The hydrophobic benzyl group reduces aqueous solubility compared to native glycans, limiting biological availability.
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-methyl-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO10/c1-10-15(25)19(32-21-18(28)17(27)16(26)13(8-23)31-21)14(22-11(2)24)20(30-10)29-9-12-6-4-3-5-7-12/h3-7,10,13-21,23,25-28H,8-9H2,1-2H3,(H,22,24)/t10-,13-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGURJGMYXKMOOM-QAYXKSKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747094 | |
Record name | Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141020-28-2 | |
Record name | Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
The primary target of Benzyl 2-Acetamido-2,6-Dideoxy-3-O-Beta-D-Galactopyranosyl Alpha-D-Galactopyranoside is glycosyltransferase , a class of enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules.
Mode of Action
This compound acts as an inhibitor of glycosyltransferase. It interacts with the enzyme, preventing it from incorporating glucosamine into O-glycans. This interaction disrupts the normal function of the enzyme, leading to changes in the biochemical processes that rely on the formation of these glycan structures.
Biochemical Pathways
The inhibition of glycosyltransferase affects the glycosylation pathway , a critical process for the proper folding and function of many proteins. This disruption can have downstream effects on various cellular processes, including cell signaling, protein stability, and cellular adhesion.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may be absorbed and distributed in the body following administration. The compound’s stability at -20°C also indicates that it may have a relatively long half-life in the body.
Result of Action
The inhibition of glycosyltransferase by Benzyl 2-Acetamido-2,6-Dideoxy-3-O-Beta-D-Galactopyranosyl Alpha-D-Galactopyranoside can lead to a suppression of mucin biosynthesis . This can result in a decrease in the expression of MUC1, a type of mucin, in certain cell lines, such as the MDF-7 breast cancer cell line.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability at -20°C suggests that it may be more effective and stable in colder environments. Additionally, the compound’s solubility in DMSO and methanol indicates that its action and efficacy may be influenced by the presence of these solvents in the environment.
Biologische Aktivität
Benzyl 2-acetamido-2,6-dideoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside (often referred to as BAGN) is a compound of significant interest in biochemical and pharmaceutical research due to its interactions with glycosylation processes and implications in viral infections, particularly HIV. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H31NO11
- Molecular Weight : 473.47 g/mol
- CAS Number : 3554-96-9
BAGN primarily functions as an inhibitor of O-glycosylation, a post-translational modification critical for the proper functioning of various proteins. It acts as a competitive inhibitor of β1,3-galactosyltransferase, which is involved in the elongation of O-glycan chains. By mimicking GalNAc-α-O-serine/threonine, BAGN disrupts the normal glycosylation pathways, leading to altered protein functions and cellular responses.
1. Inhibition of HIV Replication
Research has demonstrated that BAGN significantly affects HIV infectivity and replication rates. In vitro studies using peripheral blood mononuclear cells (PBMCs) showed that:
- Increased Infection Rates : Pretreatment with BAGN resulted in a 7.6-fold increase in the percentage of HIV-infected cells compared to untreated controls (p = 0.0115).
- Enhanced Viral Production : Cultures initiated with virus grown in the presence of BAGN exhibited a 30-fold increase in infected cells (p < 0.0001) and a 74-fold increase in secreted viral particles (p < 0.0001) .
These findings suggest that BAGN not only enhances viral replication but also influences the expression of surface markers related to T-cell activation, such as HLA-DR.
2. Impact on Mucin Synthesis
BAGN has been implicated in the inhibition of mucin synthesis, which is crucial for maintaining mucosal barriers and immune responses. The compound disrupts the secretion of glycoproteins in cell lines such as HT-29, indicating its potential role in modulating mucin biosynthesis .
Case Study 1: HIV Viral Outgrowth
A study involving PBMCs from both HIV-negative and treatment-naïve HIV-positive donors highlighted the effectiveness of BAGN in enhancing viral outgrowth kinetics. In samples treated with BAGN, there was a notable increase in viral production when combined with latency-reversing agents .
Case Study 2: Mucin Biosynthesis Disruption
In another investigation, BAGN's effect on mucin biosynthesis was analyzed through its impact on sialylation processes and glycoprotein secretion. The results indicated that BAGN effectively inhibited sialylation without preventing the initial synthesis of core glycans, thus altering mucin structure and function .
Data Table: Summary of Biological Activities
Biological Activity | Effect | Statistical Significance |
---|---|---|
HIV Infection Rate | Increased by 7.6-fold | p = 0.0115 |
Viral Particles Production | Increased by 74-fold | p < 0.0001 |
Mucin Synthesis Inhibition | Disruption observed | N/A |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Key Compounds
Key Observations:
Deoxygenation Patterns: The target compound is unique in its 2,6-dideoxy structure, which enhances metabolic stability compared to mono-deoxy analogues (e.g., CAS 93496-44-7) .
Glycosyl Linkages: The 3-O-β-D-galactopyranosyl linkage in the target compound contrasts with glucopyranosyl cores in analogues like CAS 60831-31-4, affecting specificity in lectin binding .
Protecting Groups : Acetylated derivatives (e.g., CAS 60831-31-4) are intermediates in synthesis, whereas the target compound’s deprotected form is biologically active .
Physicochemical Properties
Vorbereitungsmethoden
Trifluoromethylsulfonyl-Mediated Glycosylation
The foundational synthesis by Lubineau and Bienaymé (1991) established a route starting from 2-acetamido-2-deoxy-D-glucose (GlcNAc). A trifluoromethylsulfonyl (triflate) group at C-3 of GlcNAc was displaced by a β-D-galactopyranosyl donor, achieving the critical 1→3 linkage. The protocol involves:
-
Protection : Benzylidene acetal protection of GlcNAc at C-4 and C-6.
-
Triflation : Treatment with triflic anhydride to install the triflate leaving group at C-3.
-
Glycosylation : Displacement with a galactosyl donor (e.g., galactosyl trichloroacetimidate) under Lewis acid catalysis (BF₃·OEt₂).
-
Deprotection : Hydrogenolysis to remove benzyl groups, yielding the target compound in 42% overall yield.
Table 1 : Optimization of triflate displacement conditions
Donor | Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Galactosyl imidate | BF₃·OEt₂ | CH₂Cl₂ | −20 | 68 |
Galactosyl bromide | AgOTf | Tol | 0 | 54 |
Galactosyl thioglycoside | NIS/TfOH | DCM | −40 | 72 |
C-6 Deoxygenation via Radical Intermediates
The 6-deoxy moiety is introduced through radical-mediated deoxygenation. Matta et al. (1984) reported a two-step sequence:
-
Iodination : C-6 hydroxyl of galactose is converted to iodide using NaI in butanone.
-
Radical Reduction : Treatment with Bu₃SnH and Et₃B generates a carbon-centered radical, eliminating iodine to form the 6-deoxy structure. This method achieves >90% regioselectivity but requires strict anhydrous conditions.
Enzymatic Synthesis Approaches
Endo-α-N-Acetylgalactosaminidase Transglycosylation
Fan et al. (1991) utilized Alcaligenes sp. endo-α-N-acetylgalactosaminidase to transfer Galβ1→3GalNAc from p-nitrophenyl glycosides to benzyl alcohol acceptors. Key parameters:
-
pH Optimum : 6.5–7.0
-
Temperature : 37°C
-
Yield : 58% (isolated after size-exclusion chromatography)
Table 2 : Enzyme-catalyzed vs. chemical glycosylation
Parameter | Enzymatic | Chemical |
---|---|---|
β-Selectivity | >99% | 72–85% |
Reaction Time | 24 h | 2–6 h |
Scalability | Limited | Multi-gram |
Modern Scalable Protocols
Allyl Glycoside Intermediate Strategy
A 2023 scalable synthesis (30 g scale) employed allyl 2-amino-2,6-dideoxy-β-D-glucopyranoside as a key intermediate. Steps include:
-
C-6 Deoxygenation Early-Stage : Radical reduction of 6-iodo precursor with Bu₃SnH.
-
Orthogonal Protection : Sequential acetylation, azidation, and trifluoroacetylation.
-
Glycosylation : Koenigs-Knorr reaction with galactosyl bromide donors.
Table 3 : Large-scale synthesis metrics
Step | Reagents | Scale (g) | Yield (%) |
---|---|---|---|
Iodination | NaI, butanone | 30 | 92 |
Radical deoxygenation | Bu₃SnH, Et₃B | 30 | 88 |
Benzylation | BnBr, NaH | 25 | 95 |
Critical Analysis of Methodologies
Chemical vs. Enzymatic Trade-offs
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for preparing benzyl 2-acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via glycosylation reactions using enzymatic or chemical methods. For example, β-N-acetylhexosaminidase from T. flavus CCF 2686 catalyzes the formation of glycosidic linkages under controlled pH (e.g., McIlvaine buffer pH 5.0) and temperature (35°C) . Chemical synthesis often employs protected intermediates, such as benzyl or allyl groups, to ensure regioselectivity. For instance, allyloxycarbonylation and benzylidene acetal protection are used to direct glycosylation sites .
- Critical Parameters :
- Enzyme activity is pH-dependent; deviations from pH 5.0 reduce hydrolysis efficiency .
- Yield optimization requires inert atmospheres (e.g., nitrogen) and molecular sieves to scavenge water .
Q. How is the purity and structural integrity of this compound validated in experimental settings?
- Analytical Techniques :
- HPLC : Used with Bio-Gel P2 columns for size-exclusion chromatography to separate disaccharide byproducts .
- NMR Spectroscopy : and NMR confirm glycosidic linkage stereochemistry (e.g., α/β anomers) and deoxy sugar modifications .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., observed m/z 473.47 for [M+H]) and detects acetylated intermediates .
Advanced Research Questions
Q. How do substrate modifications (e.g., deoxy or acetamido groups) influence enzymatic hydrolysis rates by β-N-acetylhexosaminidases?
- Experimental Design : Compare hydrolysis rates of the target compound with analogs (e.g., 4-deoxy or 6-deoxy variants) using β-N-acetylhexosaminidase from different sources (T. flavus vs. mammalian enzymes).
- Key Findings :
- Enzymes exhibit reduced activity toward 2,6-dideoxy substrates due to steric hindrance at the active site .
- Acetamido groups enhance binding affinity via hydrogen bonding with conserved residues (e.g., Asp/His in catalytic pockets) .
- Data Contradiction : Some fungal enzymes show tolerance to 4-deoxy modifications, while mammalian enzymes require intact C4-OH for catalysis .
Q. What computational strategies are employed to model the interaction of this compound with carbohydrate-binding proteins (e.g., lectins)?
- Methodology :
- Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on key residues (e.g., Trp, Asn) in lectin binding pockets .
- Molecular Dynamics (MD) Simulations : Assess stability of glycosidic linkages in solvated systems (e.g., explicit water models) over 100-ns trajectories .
Q. How can chemo-enzymatic synthesis be leveraged to produce analogs for probing virus-glycan interactions?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.